2-Methyl-2-(4-phenylphenoxy)-propanol

Description

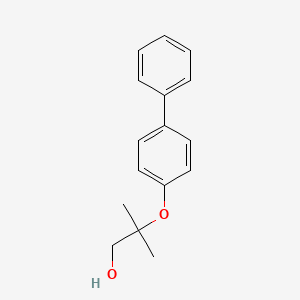

2-Methyl-2-(4-phenylphenoxy)-propanol (CAS: 34352-74-4) is a tertiary alcohol characterized by a biphenoxy (4-phenylphenoxy) group attached to a 2-methylpropanol backbone. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol. The compound is also known by synonyms such as 2-(4-biphenylyl)-2-propanol and α,α-dimethyl[1,1'-biphenyl]-4-methanol .

Synthesis and Applications: The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-hydroxybiphenyl with 2-bromo-2-methylpropanol . It serves as a critical intermediate in pharmaceutical chemistry, particularly in synthesizing piperidine derivatives (e.g., cholesterol-lowering agents) and other aryl-substituted propanols . Its bulky aromatic structure enhances lipophilicity, making it suitable for drug design targeting lipid-rich biological systems.

Properties

Molecular Formula |

C16H18O2 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propan-1-ol |

InChI |

InChI=1S/C16H18O2/c1-16(2,12-17)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,17H,12H2,1-2H3 |

InChI Key |

DVEVXVYBDVJHRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-2-(4-phenylphenoxy)-propanol are compared below with analogous alcohols and derivatives.

Structural Analogues

2-(4-Ethoxyphenyl)-2-methylpropanol

- Molecular Formula : C₁₂H₁₈O₂

- Substituents: Ethoxyphenyl (-OC₂H₅) instead of biphenoxy.

- Properties: The ethoxy group reduces steric hindrance compared to biphenoxy, increasing solubility in polar solvents. However, the absence of extended aromaticity diminishes its lipophilicity. Used as a chemical intermediate in fragrances and surfactants .

2-Methyl-2-[4-(4-piperidinophenyl)-phenoxy]-propanol

- Molecular Formula: C₂₁H₂₇NO₂

- Substituents: Piperidine group introduced at the biphenoxy para-position.

- Properties : The piperidine moiety introduces basicity, enhancing solubility in acidic media. This derivative exhibits improved binding to biological targets (e.g., enzymes, receptors) due to nitrogen lone-pair interactions .

1-Octanol

- Molecular Formula : C₈H₁₈O

- Substituents : Linear alkyl chain.

- Properties: Lower nucleophilicity (N = 1.5–2.0) compared to this compound (N = 2.06) . Odor threshold is significantly lower (~0.13 ppm), with intense odor perception, unlike the target compound’s undetectable odor .

Functional Analogues

2-Methyl-2-(4-phenylphenoxy)propanoic Acid

- Molecular Formula : C₁₆H₁₆O₃

- Substituents : Carboxylic acid (-COOH) replaces the hydroxyl group.

- Properties : Increased acidity (pKa ~4.5) and hydrogen-bonding capacity, making it suitable for coordination chemistry. Used in polymer catalysis and metal-organic frameworks .

Data Table: Key Comparative Properties

Reactivity and Electronic Properties

The nucleophilicity index (N = 2.06) of this compound, derived from HOMO-LUMO energy gaps, indicates strong electron-donating capacity, favoring nucleophilic attacks on electrophilic sites (e.g., TiCl₄ in polymerization catalysts) . In contrast:

- 1-Octanol exhibits lower nucleophilicity due to its non-aromatic structure, limiting its role in electron-transfer reactions .

- Piperidine derivatives of the target compound show enhanced basicity, enabling interactions with biological macromolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.